3-(3-Isopropylthioureido)phenylboronic acid
Overview
Description
3-(3-Isopropylthioureido)phenylboronic acid is a boronic acid derivative with the molecular formula C10H15BN2O2S and a molecular weight of 238.12 g/mol . This compound is known for its unique structure, which includes a phenylboronic acid moiety and an isopropylthioureido group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropylthioureido)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with isopropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropylthioureido)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to an amine.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-(3-Isopropylthioureido)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Isopropylthioureido)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The thioureido group can interact with metal ions and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Ethylthioureido)phenylboronic acid: Similar structure but with an ethyl group instead of an isopropyl group.
3-(3-Chloro-4-fluorophenyl)phenylboronic acid: Contains a chloro and fluoro substituent on the phenyl ring.
3-Boronoisonicotinic acid: A boronic acid derivative with a different aromatic ring structure.
Uniqueness
3-(3-Isopropylthioureido)phenylboronic acid is unique due to the presence of the isopropylthioureido group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes .
Properties
IUPAC Name |
[3-(propan-2-ylcarbamothioylamino)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2S/c1-7(2)12-10(16)13-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H2,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTHANAUPCKWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674385 | |
Record name | (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-07-6 | |
Record name | (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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